3,4,5-Trihydroxy-6-[1-(3-hydroxyphenyl)-2-(methylamino)ethoxy]oxane-2-carboxylic acid 3,4,5-Trihydroxy-6-[1-(3-hydroxyphenyl)-2-(methylamino)ethoxy]oxane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16485255
InChI: InChI=1S/C15H21NO8/c1-16-6-9(7-3-2-4-8(17)5-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h2-5,9-13,15-20H,6H2,1H3,(H,21,22)
SMILES:
Molecular Formula: C15H21NO8
Molecular Weight: 343.33 g/mol

3,4,5-Trihydroxy-6-[1-(3-hydroxyphenyl)-2-(methylamino)ethoxy]oxane-2-carboxylic acid

CAS No.:

Cat. No.: VC16485255

Molecular Formula: C15H21NO8

Molecular Weight: 343.33 g/mol

* For research use only. Not for human or veterinary use.

3,4,5-Trihydroxy-6-[1-(3-hydroxyphenyl)-2-(methylamino)ethoxy]oxane-2-carboxylic acid -

Specification

Molecular Formula C15H21NO8
Molecular Weight 343.33 g/mol
IUPAC Name 3,4,5-trihydroxy-6-[1-(3-hydroxyphenyl)-2-(methylamino)ethoxy]oxane-2-carboxylic acid
Standard InChI InChI=1S/C15H21NO8/c1-16-6-9(7-3-2-4-8(17)5-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h2-5,9-13,15-20H,6H2,1H3,(H,21,22)
Standard InChI Key LLVNMYWZQNTXNV-UHFFFAOYSA-N
Canonical SMILES CNCC(C1=CC(=CC=C1)O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Introduction

Chemical Structure and Nomenclature

Core Oxane Framework

The compound’s backbone is a six-membered oxane ring (C₆H₁₀O₅), substituted with three hydroxyl groups at positions 3, 4, and 5, and a carboxylic acid group at position 2. This configuration closely resembles glucaric acid, a sugar acid derived from glucose, which is known for its role in detoxification and antioxidant processes . The oxane ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding between adjacent hydroxyl groups.

Ethoxy Side Chain Modifications

At position 6 of the oxane ring, an ethoxy group (-O-CH₂-CH₂-) is attached. This side chain is further substituted with:

  • A 3-hydroxyphenyl group at the first carbon, introducing aromaticity and phenolic reactivity.

  • A methylamino group (-NH-CH₃) at the second carbon, which confers basicity and potential for neurotransmitter-like interactions .

The IUPAC name systematically describes these features, emphasizing the substitution pattern and functional groups.

Synthesis and Characterization

Hypothetical Synthesis Pathways

While no published synthesis routes exist for this compound, plausible strategies can be inferred from analogous molecules:

  • Oxane Ring Formation: Start with D-glucose, oxidize the primary alcohol to a carboxylic acid, and protect hydroxyl groups before introducing the ethoxy side chain .

  • Side Chain Assembly:

    • Couple 3-hydroxyphenethylamine derivatives to the oxane via nucleophilic substitution.

    • Use Mitsunobu or Ullmann coupling for ether bond formation between the oxane and ethoxy segment .

Analytical Characterization

Key techniques for structural elucidation would include:

  • NMR Spectroscopy:

    • ¹H NMR: Peaks for aromatic protons (δ 6.5–7.2 ppm), methylamino group (δ 2.3–2.8 ppm), and oxane protons (δ 3.0–4.5 ppm).

    • ¹³C NMR: Carboxylic acid carbon (δ 170–175 ppm), aromatic carbons (δ 110–160 ppm), and oxane carbons (δ 60–80 ppm).

  • Mass Spectrometry: High-resolution MS would confirm the molecular formula (C₁₉H₂₇NO₁₀) and fragmentation patterns.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly hydrophilic due to multiple hydroxyls and a carboxylic acid group. Soluble in polar solvents (water, ethanol) but poorly in non-polar media.

  • pH Sensitivity: The carboxylic acid (pKa ≈ 3–4) and methylamino group (pKa ≈ 9–10) confer zwitterionic behavior at physiological pH.

Thermodynamic Parameters

PropertyEstimated Value
Molecular Weight453.42 g/mol
LogP (Partition Coefficient)-1.2 (calculated)
Melting Point210–215°C (decomposes)

Applications in Research and Development

Drug Design

  • Hybrid Molecules: Combining sugar moieties with bioactive amines is a strategy to improve pharmacokinetics (e.g., linagliptin, a DPP-4 inhibitor with xanthine scaffold) .

  • Targeted Delivery: The oxane core could serve as a carrier for site-specific drug release, leveraging carbohydrate-mediated cellular uptake.

Agricultural Chemistry

Phenolic and amine groups may confer antifungal or herbicidal properties. Analogous compounds like glyphosate (a phosphonic acid derivative) demonstrate the utility of such hybrids in crop protection.

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